molecular formula C8H4FNO2 B099393 4-Fluorobenzoyl isocyanate CAS No. 18354-35-3

4-Fluorobenzoyl isocyanate

Cat. No. B099393
Key on ui cas rn: 18354-35-3
M. Wt: 165.12 g/mol
InChI Key: DBCORYGNTYHQBR-UHFFFAOYSA-N
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Patent
US08865732B2

Procedure details

To a solution of 4-fluorobenzamide (1 g, 7.2 mmol) in DCM (25 mL) was added slowly oxalylchloride (0.76 mL, 8.62 mmol). The mixture was heated to 50° C. for ˜18 hr. The mixture was allowed to cool to room temperature and concentrated in vacuo to afford crude 4-fluorobenzoyl isocyanate (1.2 g). The crude material was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.C(Cl)(=O)[C:12](Cl)=[O:13]>C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:8]=[C:12]=[O:13])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C(=O)N)C=C1
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)N=C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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